Clinical Validation Failure: Epetirimod Phase II Trial Termination vs. Imiquimod Efficacy Signal in Cervical Dysplasia
Epetirimod was evaluated in a randomized, double-blind, placebo-controlled Phase II trial (NCT00117884) testing 851B gel (0.15% formulation) delivered intravaginally twice weekly for two 3-week cycles in women with high-risk cervical HPV infection and mild cytological abnormalities. The study was terminated due to lack of efficacy, with the trial status explicitly noted as 'discontinued' and 'did not meet the predefined efficacy end points' [1]. In contrast, topical imiquimod, a structurally related TLR7 agonist, has demonstrated some clinical activity signal in cervical intraepithelial neoplasia (CIN), with a systematic review and meta-analysis indicating efficacy in reducing CIN and promoting HPV clearance, though still inferior to conization [2].
| Evidence Dimension | Phase II clinical efficacy in cervical HPV/dysplasia (termination outcome) |
|---|---|
| Target Compound Data | Terminated due to lack of efficacy (Phase II, NCT00117884, 0.15% gel, twice weekly, 2 cycles) |
| Comparator Or Baseline | Imiquimod: Systematic review/meta-analysis showing efficacy in reducing cervical intraepithelial neoplasia and promoting HPV clearance (but inferior to conization) |
| Quantified Difference | Epetirimod: 0% success in meeting efficacy endpoint (trial terminated); Imiquimod: positive efficacy signal in meta-analysis (quantified odds ratios available in source) |
| Conditions | Phase II RCT (Epetirimod) vs. systematic review of multiple clinical studies (Imiquimod) |
Why This Matters
This negative Phase II outcome is a critical procurement differentiator—Epetirimod is a development-discontinued compound with demonstrated clinical failure for its lead indication, whereas certain comparator TLR7 agonists have generated positive efficacy signals.
- [1] AdisInsight (Springer). Epetirimod Trial 700039858: Terminated due to lack of efficacy. Updated 22 Aug 2016. View Source
- [2] OvidDS/RCSENG. Imiquimod Is Effective in Reducing Cervical Intraepithelial Neoplasia: A Systematic Review and Meta-Analysis. Published 22 Apr 2024. View Source
